molecular formula C6H9ClN2 B1378277 [(4-chloro-1H-pyrrol-2-yl)methyl](methyl)amine CAS No. 1394041-43-0

[(4-chloro-1H-pyrrol-2-yl)methyl](methyl)amine

Cat. No.: B1378277
CAS No.: 1394041-43-0
M. Wt: 144.6 g/mol
InChI Key: YAKGHXAOCKQIGY-UHFFFAOYSA-N
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Description

(4-chloro-1H-pyrrol-2-yl)methylamine is a chemical compound that features a pyrrole ring substituted with a chlorine atom at the 4-position and a methyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-1H-pyrrol-2-yl)methylamine typically involves the reaction of 4-chloro-1H-pyrrole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-chloro-1H-pyrrole, formaldehyde, methylamine.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid.

    Procedure: The 4-chloro-1H-pyrrole is reacted with formaldehyde and methylamine in the presence of hydrochloric acid. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the final product.

Industrial Production Methods

Industrial production of (4-chloro-1H-pyrrol-2-yl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-1H-pyrrol-2-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of corresponding pyrrole N-oxide derivatives.

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Formation of substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

(4-chloro-1H-pyrrol-2-yl)methylamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (4-chloro-1H-pyrrol-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups on the pyrrole ring influence its binding affinity and specificity. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1H-pyrrole: Lacks the methylamine group, making it less versatile in certain synthetic applications.

    1-methyl-1H-pyrrole: Lacks the chlorine atom, affecting its reactivity and binding properties.

    4-chloro-1H-pyrrole-2-carboxylic acid: Contains a carboxylic acid group instead of a methylamine group, leading to different chemical behavior.

Uniqueness

(4-chloro-1H-pyrrol-2-yl)methylamine is unique due to the presence of both chlorine and methylamine groups on the pyrrole ring. This combination enhances its reactivity and allows for a broader range of chemical transformations and applications compared to its analogs.

Properties

IUPAC Name

1-(4-chloro-1H-pyrrol-2-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-8-4-6-2-5(7)3-9-6/h2-3,8-9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKGHXAOCKQIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901255257
Record name 1H-Pyrrole-2-methanamine, 4-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394041-43-0
Record name 1H-Pyrrole-2-methanamine, 4-chloro-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394041-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrole-2-methanamine, 4-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901255257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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